molecular formula C17H28N2 B5368573 N,N-diethyl-N'-methyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,2-ethanediamine

N,N-diethyl-N'-methyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,2-ethanediamine

Cat. No. B5368573
M. Wt: 260.4 g/mol
InChI Key: FQAQNGDPCOZTTN-UHFFFAOYSA-N
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Description

N,N-diethyl-N'-methyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,2-ethanediamine, also known as "Tetrahydroaminoacridine" (THA), is a chemical compound that has been widely studied for its potential therapeutic applications. THA is a member of the acridine family of compounds and is structurally similar to acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease.

Mechanism of Action

THA functions as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and increasing its availability in the brain. This leads to improved cognitive function and memory retention.
Biochemical and physiological effects:
THA has been shown to have a number of biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function, and decreased beta-amyloid deposition, which is a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

THA has several advantages for use in laboratory experiments, including its ability to inhibit acetylcholinesterase and improve cognitive function. However, it also has limitations, including potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on THA, including further studies on its mechanism of action, potential therapeutic applications for other neurological disorders, and the development of more effective and safer derivatives of THA. Additionally, research on the use of THA in combination with other drugs for the treatment of Alzheimer's disease is ongoing.

Synthesis Methods

The synthesis of THA involves the reaction of 1,2-ethanediamine with 1,2,3,4-tetrahydro-2-naphthalenone in the presence of diethylamine and methyl iodide. The resulting product is then purified through a series of chemical reactions to obtain pure THA.

Scientific Research Applications

THA has been studied extensively for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.

properties

IUPAC Name

N',N'-diethyl-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-4-19(5-2)13-12-18(3)17-11-10-15-8-6-7-9-16(15)14-17/h6-9,17H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAQNGDPCOZTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)C1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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